
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate
Vue d'ensemble
Description
(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(tert-butoxycarbonylamino)propanoate is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Process : A study by Lentini et al. (2019) describes a multistep gram-scale synthesis process for a similar compound, (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate. This process involves protection, iodination, and detailed characterization using various spectroscopic techniques, highlighting the intricate synthesis methods applicable to related compounds (Lentini et al., 2019).
Fluorescent Derivatisation : Frade et al. (2007) explored the coupling of 3-(naphthalen-1-ylamino)propanoic acid with amino acids, producing derivatives with strong fluorescence. This suggests potential applications in biochemistry for fluorescent tagging or probing, which might be relevant for similar naphthyridine derivatives (Frade et al., 2007).
Heterocyclic System Synthesis : Pirnat et al. (2010) describe the synthesis of aminosubstituted 1,2,7,8-tetrahydro-2,7-naphthyridine-4-carboxylates. This process involves transforming specific esters into various naphthyridine derivatives, indicating the versatility of these compounds in synthesizing diverse heterocyclic systems (Pirnat et al., 2010).
Applications in Material Science and Chemistry
Molecular Structure Analysis : Liu et al. (2012) studied the molecular structure of Dabigatran etexilate tetrahydrate, a compound with a similar naphthyridinyl structure. This research provides insights into the molecular arrangements and interactions in crystals, which can be crucial for understanding the physical properties of similar compounds (Liu et al., 2012).
Organophosphorus Compound Studies : Pedersen et al. (2010) investigated the reactions of simple esters with p-methoxyphenylthionophosphine sulfide, leading to the formation of thioesters and dithioesters. This research highlights the reactivity of ester compounds in organophosphorus chemistry, which may be applicable to similar esters in the field (Pedersen et al., 2010).
Ligand Synthesis for Metal Complexes : Zong et al. (2008) discussed the synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. This research suggests that similar naphthyridine derivatives could be used to develop ligands for metal complexes, potentially useful in catalysis or material science (Zong et al., 2008).
Potential in Pharmaceutical Research
- Antibacterial Activity : Mogilaiah et al. (2004) synthesized 1,8-Naphthyridinyl-1,3,4-oxadiazoles and screened them for antibacterial activity. This indicates that naphthyridine derivatives, like the compound , could have potential applications in the development of new antibacterial agents (Mogilaiah et al., 2004).
Propriétés
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-5-31-22(29)20(28-23(30)32-24(2,3)4)14-16-6-8-18(9-7-16)27-21-19-15-25-12-10-17(19)11-13-26-21/h6-13,15,20H,5,14H2,1-4H3,(H,26,27)(H,28,30)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRRAPMUWFDWNS-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



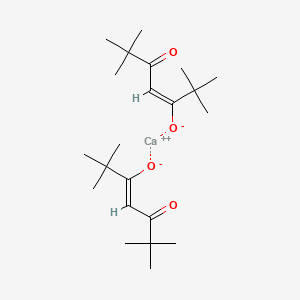


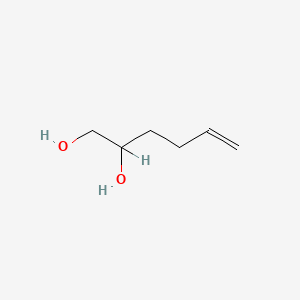



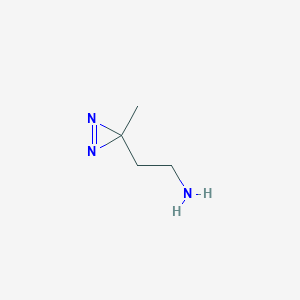


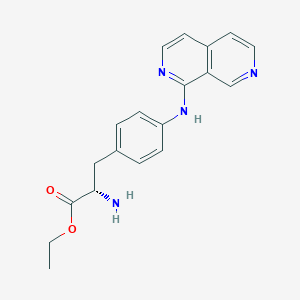

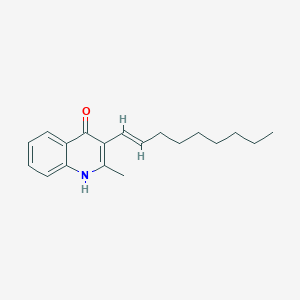
![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)